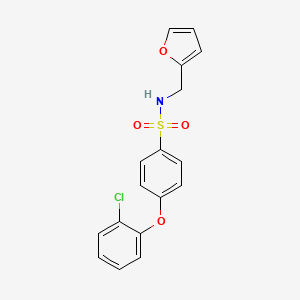![molecular formula C9H10F3N3S B2581432 1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide CAS No. 70483-65-7](/img/structure/B2581432.png)
1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazinecarbothioamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide typically involves the reaction of 3-(trifluoromethyl)aniline with methyl isothiocyanate in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or copper, along with appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide: shares similarities with other trifluoromethyl-substituted compounds, such as trifluoromethylbenzene and trifluoromethylphenylhydrazine.
Unique Features: The presence of both the trifluoromethyl group and the hydrazinecarbothioamide moiety makes this compound unique, providing it with distinct chemical and biological properties compared to other similar compounds.
Highlighting Uniqueness
The combination of the trifluoromethyl group and the hydrazinecarbothioamide moiety in this compound imparts unique properties, such as enhanced stability, increased lipophilicity, and potential for diverse chemical reactivity. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-amino-1-methyl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3S/c1-15(13)8(16)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZVWQQNLJYJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NC1=CC=CC(=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2581352.png)
![1-(2-Fluorobenzyl)-3'-(3-(trifluoromethyl)phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2581353.png)

![3-(PYRIDIN-2-YLOXY)-N-[2-(TRIFLUOROMETHOXY)PHENYL]BENZAMIDE](/img/structure/B2581355.png)

![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2581361.png)




![4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide](/img/structure/B2581369.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2581372.png)
